HsPDF Substrate Selectivity: fMAS vs fMLF
Human peptide deformylase (HsPDF) was tested with multiple formylated peptide substrates in a formate dehydrogenase-coupled spectrophotometric assay. HsPDF actively deformylated For-Met-Ala-Ser (fMAS) and fML-pNA but exhibited no detectable catalytic activity against the prototypical bacterial chemotactic peptide N-Formyl-Met-Leu-Phe (fMLP/fMLF) [1]. The Kcat/Km values for HsPDF with fMAS were 5- to 10-fold lower than those for mitochondrially-encoded peptide substrates (fMAHA and fMTMH), confirming fMAS as a competent but not optimal substrate [2]. The Kcat (turnover rate) of HsPDF for fMAS was measured at 0.0081 s^-1 [3].
| Evidence Dimension | Enzymatic deformylation by HsPDF (human peptide deformylase) |
|---|---|
| Target Compound Data | For-Met-Ala-Ser (fMAS): Actively deformylated; Kcat = 0.0081 s^-1; Kcat/Km measurable |
| Comparator Or Baseline | N-Formyl-Met-Leu-Phe (fMLF/fMLP): No detectable deformylase activity (HsPDF not active against fMLP) |
| Quantified Difference | Qualitative binary difference: fMAS is a substrate; fMLF/fMLP is not a substrate for HsPDF |
| Conditions | Formate dehydrogenase (FDH)-coupled spectrophotometric assay; cobalt-substituted HsPDF; fMAS tested up to >20 mM (substrate inhibition observed above 20 mM) |
Why This Matters
For PDF-targeted drug screening and enzymology, fMAS is usable as a substrate whereas fMLF produces false negatives, making fMAS the mandatory choice for HsPDF or bacterial PDF activity assays.
- [1] Lee MD, Antczak C, Li Y, Sirotnak FM, Bornmann WG, Scheinberg DA. A new human peptide deformylase inhibitable by actinonin. Biochem Biophys Res Commun. 2003;312(2):309-315. Fig. 2 and Table 1: HsPDF deformylates fMAS and fML-pNA but not fMLP. View Source
- [2] Lee MD, She Y, Soskis MJ, et al. Human mitochondrial peptide deformylase, a new anticancer target of actinonin-based antibiotics. J Clin Invest. 2004;114(8):1107-1116. Table 1: Kcat/Km comparison; fMAS Kcat/Km lower than mitochondrial peptides fMAHA and fMTMH. View Source
- [3] BioNumbers ID 104975. Kcat (turnover rate) of human polypeptide deformylase (HsPDF) for formyl-Met-Ala-Ser = 0.0081 s^-1. Harvard BioNumbers Database. View Source
